N-[2-chloro-5-(1H-tetrazol-1-yl)phenyl]cyclopropanecarboxamide
CAS No.:
Cat. No.: VC15339587
Molecular Formula: C11H10ClN5O
Molecular Weight: 263.68 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C11H10ClN5O |
|---|---|
| Molecular Weight | 263.68 g/mol |
| IUPAC Name | N-[2-chloro-5-(tetrazol-1-yl)phenyl]cyclopropanecarboxamide |
| Standard InChI | InChI=1S/C11H10ClN5O/c12-9-4-3-8(17-6-13-15-16-17)5-10(9)14-11(18)7-1-2-7/h3-7H,1-2H2,(H,14,18) |
| Standard InChI Key | UQAIKFJPOKRZNZ-UHFFFAOYSA-N |
| Canonical SMILES | C1CC1C(=O)NC2=C(C=CC(=C2)N3C=NN=N3)Cl |
Introduction
N-[2-chloro-5-(1H-tetrazol-1-yl)phenyl]cyclopropanecarboxamide is a complex organic compound that has garnered significant attention in the field of medicinal chemistry due to its potential pharmacological properties. This compound features a unique combination of structural elements, including a cyclopropane ring, a carboxamide group, and a tetrazole moiety attached to a chlorophenyl group. The presence of these functional groups contributes to its chemical reactivity and biological activity.
Synthesis
The synthesis of N-[2-chloro-5-(1H-tetrazol-1-yl)phenyl]cyclopropanecarboxamide typically involves multi-step organic reactions. Starting materials may include chlorinated phenols and cyclopropanecarboxylic acids. The synthesis process is sensitive to conditions such as temperature, solvent choice, and reaction time, which can significantly affect yield and purity.
Biological Activity and Potential Applications
Compounds containing tetrazole rings have been studied for various biological activities, including anti-inflammatory, antimicrobial, and anticancer properties. N-[2-chloro-5-(1H-tetrazol-1-yl)phenyl]cyclopropanecarboxamide has shown promise in inhibiting specific protein kinases, which are crucial in cancer cell proliferation and survival. It also has potential applications in targeting hypertension and other cardiovascular conditions by modulating angiotensin II receptors.
| Biological Activity | Potential Applications |
|---|---|
| Anti-inflammatory | Treatment of inflammatory diseases |
| Antimicrobial | Development of antimicrobial drugs |
| Anticancer | Inhibition of cancer cell proliferation |
| Hypertension Modulation | Cardiovascular disease management |
Comparison with Similar Compounds
N-[2-chloro-5-(1H-tetrazol-1-yl)phenyl]cyclopropanecarboxamide shares structural similarities with other compounds containing tetrazole or cyclopropane moieties but stands out due to its unique combination of these features.
| Compound Name | Structural Features | Biological Activity | Uniqueness |
|---|---|---|---|
| N-[5-chloro-2-(1H-tetrazol-5-yl)phenyl]benzamide | Benzamide with tetrazole | Anticancer activity | Lacks cyclopropane structure |
| N-[2-fluoro-5-(1H-tetrazol-1-yl)phenyl]cyclobutanecarboxamide | Cyclobutane instead of cyclopropane | Antimicrobial properties | Different ring structure |
| 2-Chloro-N-[5-chloro-2-(1H-tetrazol-5-yl)phenyl]benzamide | Contains two aromatic systems | Protein kinase inhibition | More complex aromatic system |
Future Research Directions
Further research is needed to fully explore the pharmacological properties and therapeutic potential of N-[2-chloro-5-(1H-tetrazol-1-yl)phenyl]cyclopropanecarboxamide. This includes in-depth studies on its interaction with biological targets and its efficacy in preclinical models. The compound's ability to modulate protein kinases and potentially affect cardiovascular conditions makes it a promising candidate for drug development.
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